Potassium 2,5-dihydroxybenzenesulfonate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
It is employed in the synthesis and properties of sulfonated polyarylene ether nitrile copolymers for Proton Exchange Membranes (PEMs) with high thermal stability .
Potassium 2,5-dihydroxybenzenesulfonate is suitable for photographic applications . .
It is used in the separation of substances in chromatography. Specifically, it has been used in the separation of Potassium 2,5-dihydroxybenzenesulfonate on Newcrom R1 HPLC column .
Potassium 2,5-dihydroxybenzenesulfonate has been discussed in U.S. Patent Publication No. 20070149618 for its potential use in various medical treatments . The patent provides methods for treating skin cancer, cancer of the organs, leukemia, improving the efficacy of chemotherapy, radiation therapy and/or cancer immunotherapy, treating rosacea, and treating psoriasis . .
Potassium 2,5-dihydroxybenzenesulfonate is used as a reagent in chemical synthesis . It is employed in the synthesis and properties of sulfonated polyarylene ether nitrile copolymers for Proton Exchange Membranes (PEMs) with high thermal stability .
Potassium 2,5-dihydroxybenzenesulfonate, with the chemical formula CHKOS and a molecular weight of approximately 228.27 g/mol, is a potassium salt of 2,5-dihydroxybenzenesulfonic acid. It appears as a white solid and is characterized by its high solubility in water, making it suitable for various chemical applications. The compound is primarily identified by its unique structure, which includes two hydroxyl groups and a sulfonate group attached to a benzene ring, contributing to its distinctive chemical properties and reactivity .
Potassium 2,5-dihydroxybenzenesulfonate can be synthesized through several methods:
These methods ensure high purity and yield of the desired compound .
Potassium 2,5-dihydroxybenzenesulfonate finds applications in various fields:
Interaction studies involving potassium 2,5-dihydroxybenzenesulfonate have focused on its ability to form complexes with metal ions and other biomolecules. These interactions can influence its solubility and bioavailability, impacting its effectiveness as a reagent or therapeutic agent. Additionally, studies have explored its interactions with various enzymes and proteins, suggesting potential roles in modulating biological pathways .
Potassium 2,5-dihydroxybenzenesulfonate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Sodium 2-hydroxybenzenesulfonate | Contains one hydroxyl group | More soluble in water than potassium salt |
Potassium benzenesulfonate | Sulfonic acid derivative without hydroxyl groups | Used primarily as a surfactant |
2,6-Dihydroxybenzenesulfonic acid | Two hydroxyl groups at different positions | Exhibits different reactivity patterns |
The uniqueness of potassium 2,5-dihydroxybenzenesulfonate lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .
Irritant